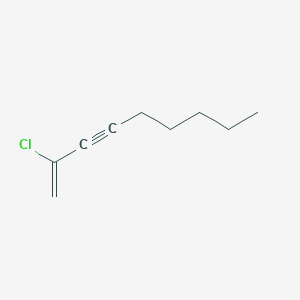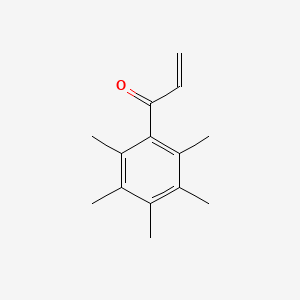
2(1H)-Quinolinone, 4-azido-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 4-azido-3-phenyl- is a compound that belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an azido group (-N₃) at the 4-position and a phenyl group (-C₆H₅) at the 3-position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-azido-3-phenyl- typically involves the introduction of the azido group into the quinolinone structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-3-phenylquinolinone, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via the displacement of the chlorine atom by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 4-azido-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form fused nitrogen heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used in cyclization reactions to form fused nitrogen heterocycles.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used in reduction reactions to convert the azido group to an amine group.
Major Products Formed
Indoles and Azepines: Formed through cyclization reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 4-azido-3-phenyl- has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 4-azido-3-phenyl- involves its interaction with biological targets, such as enzymes and receptors. The azido group can form reactive intermediates, such as nitrenium ions, which can covalently modify nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-3-phenylquinoline: Similar structure but lacks the carbonyl group at the 2-position.
4-Azido-3-phenylpyridazine: Contains a pyridazine ring instead of a quinolinone ring.
Uniqueness
2(1H)-Quinolinone, 4-azido-3-phenyl- is unique due to the presence of both the azido and phenyl groups on the quinolinone scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
| 108832-08-2 | |
Molekularformel |
C15H10N4O |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
4-azido-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20) |
InChI-Schlüssel |
WPMKBEHWGBVZPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)

![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)


![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)

